2-Bromo-4-chloro-1-ethenylbenzene
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Description
2-Bromo-4-chloro-1-ethenylbenzene is a chemical compound with the molecular weight of 217.49 . It is also known by its IUPAC name, 2-bromo-4-chloro-1-vinylbenzene . It is in the form of an oil .
Synthesis Analysis
The synthesis of this compound could potentially involve electrophilic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The second step involves the removal of a proton from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C8H6BrCl/c1-2-6-3-4-7(10)5-8(6)9/h2-5H,1H2
. This indicates the presence of a bromine atom, a chlorine atom, and a vinyl group attached to a benzene ring . Chemical Reactions Analysis
The chemical reactions involving this compound could potentially involve free radical reactions . For instance, N-bromosuccinimide (NBS) could be used to produce small quantities of bromine, which then reacts with the compound to form a benzylic halide .Mechanism of Action
The mechanism of action for the reactions involving 2-Bromo-4-chloro-1-ethenylbenzene could involve a two-step process . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
It is stored at a temperature of -10 degrees . The compound has a molecular weight of 217.49 .
Safety and Hazards
properties
IUPAC Name |
2-bromo-4-chloro-1-ethenylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl/c1-2-6-3-4-7(10)5-8(6)9/h2-5H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYHFZZVFALSDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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